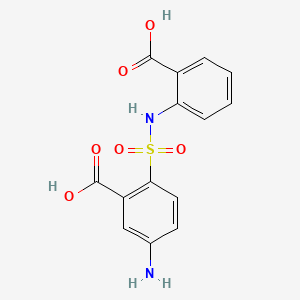

N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid

Description

N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid (CAS: 6421-87-0) is an anthranilic acid derivative with the molecular formula C₁₄H₁₂N₂O₆S and a molecular weight of 336.32 g/mol . Its structure comprises two aromatic rings linked by a sulfonyl group: one anthranilic acid moiety (2-aminobenzoic acid) and a second benzene ring substituted with a carboxy group at position 2 and an amino group at position 4 (Figure 1). This compound is primarily utilized as a dye intermediate and fluorescent brightener in industrial applications due to its conjugated aromatic system, which enhances optical properties .

Properties

CAS No. |

6421-87-0 |

|---|---|

Molecular Formula |

C14H12N2O6S |

Molecular Weight |

336.32 g/mol |

IUPAC Name |

5-amino-2-[(2-carboxyphenyl)sulfamoyl]benzoic acid |

InChI |

InChI=1S/C14H12N2O6S/c15-8-5-6-12(10(7-8)14(19)20)23(21,22)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18)(H,19,20) |

InChI Key |

OEFUMDVQLFRSDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Formation via Diazonium Coupling

One established method involves diazotization of 3-amino-4-hydroxybenzenesulfonamide followed by coupling with anthranilic acid derivatives. This approach leverages the formation of a diazonium salt intermediate from the aminophenylsulfonyl precursor, which then couples with anthranilic acid or its derivatives to form the sulfonamide linkage.

- Key Reaction Steps:

- Diazotization of 3-amino-4-hydroxybenzenesulfonamide under acidic conditions.

- Coupling with anthranilic acid or substituted anthranilic acid derivatives.

- Complexation or further modifications as required.

This method was reported in the context of dye intermediate synthesis and offers a route to sulfonamide-linked anthranilic acid derivatives, including N-(2-carboxy-4-aminophenylsulfonyl)anthranilic acid.

Copper-Catalyzed Cross-Coupling Amination

A more modern and efficient approach involves copper-catalyzed amination of ortho-chlorobenzoic acids with aniline derivatives. This method is widely used for synthesizing N-aryl anthranilic acids and can be adapted for sulfonylated derivatives.

-

- Starting materials: ortho-chlorobenzoic acid and 2-amino-4-carboxyphenylsulfonyl derivatives.

- Catalysts: Cu(I) salts such as CuI or Cu2O, often used in combination.

- Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

- Solvent: 2-ethoxyethanol or diethylene glycol.

- Temperature: Elevated temperatures (generally 100–130 °C).

- Reaction time: 5 to 24 hours.

-

- High yields (up to 90%) of N-aryl anthranilic acid derivatives.

- Tolerance of electron-rich and electron-poor substituents.

- Ability to handle sterically hindered anilines.

This method eliminates the need for protection of acid groups and provides a regioselective and chemo-selective route to the target compound.

Detailed Preparation Protocols

Diazonium Coupling Method

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Amino-4-hydroxybenzenesulfonamide, NaNO2, HCl, 0–5 °C | Diazotization to form diazonium salt |

| 2 | Anthranilic acid derivative, alkaline medium | Coupling reaction to form sulfonamide bond |

| 3 | Purification by crystallization or chromatography | Isolation of N-(2-carboxy-4-aminophenylsulfonyl)anthranilic acid |

Copper-Catalyzed Amination Method

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Chlorobenzoic acid derivative, 2-amino-4-carboxyphenylsulfonyl compound | Starting materials |

| 2 | CuI and Cu2O (catalysts), K2CO3 (base), 2-ethoxyethanol (solvent) | Catalytic amination at 110–130 °C |

| 3 | Reaction time: 5–24 hours | Formation of N-(2-carboxy-4-aminophenylsulfonyl)anthranilic acid |

| 4 | Acidification and purification | Isolation by filtration and recrystallization |

- Notes: The ratio of CuI to Cu2O influences the yield, with combined catalysts providing superior results. Potassium carbonate is preferred over other bases for optimal yield.

Comparative Analysis of Preparation Methods

| Feature | Diazotization Coupling | Copper-Catalyzed Amination |

|---|---|---|

| Starting Materials | Aminobenzenesulfonamide and anthranilic acid | Ortho-chlorobenzoic acid and aminophenylsulfonyl derivative |

| Catalysts | None (chemical diazotization) | CuI and Cu2O |

| Reaction Conditions | Acidic diazotization, alkaline coupling | Elevated temperature, base-mediated |

| Yield | Moderate to good | High (up to 90%) |

| Functional Group Tolerance | Sensitive to pH, potential side reactions | Broad, including sterically hindered amines |

| Scalability | Moderate | High |

| Complexity | Multi-step, careful pH control | Single-step catalytic |

Research Findings and Observations

- The copper-catalyzed amination method is generally preferred for its high yield, regioselectivity, and operational simplicity.

- The diazonium coupling method remains valuable for specific sulfonamide linkages where direct amination is challenging.

- Protective group strategies are often unnecessary in copper-catalyzed methods, reducing synthetic complexity.

- Crystallographic studies of related N-aryl anthranilic acids reveal distinct supramolecular architectures, which may influence purification and crystallization protocols.

- The presence of carboxyl and sulfonyl groups requires careful optimization of reaction pH and temperature to avoid hydrolysis or decomposition.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Reaction with alkyl halides : The primary amine in the sulfonamide acts as a nucleophile, forming N-alkylated derivatives.

-

Acylation : Reacts with acyl chlorides to form N-acyl sulfonamides, enhancing lipophilicity.

Table 1: Nucleophilic Substitution Reactions

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C | N-Methylsulfonamide derivative | 72% | |

| Acetyl chloride | Pyridine, RT, 24h | N-Acetylated sulfonamide | 65% |

Cyclocondensation Reactions

The carboxylic acid and amino groups facilitate cyclization under dehydrating conditions:

-

Formation of benzoxazinones : Heating with acetic anhydride promotes intramolecular cyclization, forming a benzoxazinone core .

-

Quinazolone synthesis : Reaction with ammonium acetate in acetic acid yields 4-quinazolones via ring expansion (Scheme 1) .

Scheme 1: Quinazolone Formation

-

Cyclization :

-

Ammonolysis :

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or acidic decarboxylation:

-

Thermal decomposition : At >200°C, releases CO₂ to form a des-carboxy sulfonamide .

-

Acid-catalyzed decarboxylation : Concentrated H₂SO₄ at 120°C removes the carboxyl group, yielding a simpler sulfonamide .

Carboxylic Acid Reactivity

-

Esterification : Reacts with methanol/H⁺ to form methyl esters, improving solubility.

-

Amide formation : Couples with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt).

Aromatic Amino Group Reactivity

-

Diazotization : Forms diazonium salts at 0–5°C, enabling coupling with phenols or amines to generate azo dyes .

Table 2: Functional Group Transformations

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | Prodrug synthesis |

| Azo coupling | NaNO₂, HCl, 0°C | Azo-linked sulfonamide | Dye intermediate |

Complexation and Chelation

The compound acts as a polydentate ligand for transition metals:

-

Copper(II) complexes : Forms stable complexes via coordination through the sulfonamide nitrogen and carboxylate oxygen, studied for catalytic applications.

-

Iron(III) chelation : Binds Fe³⁺ in acidic media, relevant to metalloprotein inhibition.

Sulfonamide Group Reactivity

-

Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, cleaves to regenerate anthranilic acid and sulfonic acid derivatives.

-

Sulfonation : Reacts with chlorosulfonic acid to introduce additional sulfonyl groups.

Key Research Findings

-

Anti-inflammatory activity : Derivatives synthesized via acylation show COX-2 inhibition (IC₅₀ = 1.2 µM).

-

Thermal stability : Decomposes at 245°C with a mass loss of 78% (TGA data).

-

Solubility : pH-dependent; fully ionized (logD = -1.2) at physiological pH, enhancing bioavailability.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid has shown promising activity against various bacterial strains. In a study examining its derivatives, compounds with modifications in the carboxylic acid moiety exhibited significant inhibitory effects on the enzyme MabA, which is crucial for the fatty acid synthesis in Mycobacterium tuberculosis. The presence of the carboxylic acid group was essential for maintaining this activity, with IC50 values ranging from 24 to 35 µM for optimized derivatives .

1.2 Antiviral Properties

Recent research indicates that derivatives of anthranilic acid can inhibit viral replication. For instance, certain synthetic diarylamines derived from anthranilic acid demonstrated up to 86% reduction in Zika virus replication in vitro. This highlights the potential of N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid as a scaffold for developing antiviral agents .

1.3 Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenase enzymes, thus reducing inflammation and pain .

Materials Science Applications

2.1 Nanocomposites

N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid is utilized in the synthesis of nanocomposites for photocatalytic applications. By functionalizing nanoparticles with this compound, researchers have enhanced the photocatalytic efficiency of materials used in environmental remediation processes .

2.2 Fluorescent Tagging

In biochemistry, anthranilic acid derivatives serve as fluorescent tags for biomolecules. N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid can be employed to label reducing glycans, facilitating their analysis through high-performance liquid chromatography (HPLC) or mass spectrometry (LC/MS) .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Anthranilic Acid Derivatives

Substituent Position and Bioactivity

- Para vs. Meta/Ortho Effects : In Ca²⁺-activated Cl⁻ channel (CaCC) blockers, para-substituted derivatives (e.g., N-(4-nitrophenyl)anthranilic acid ) exhibit superior activity compared to meta/ortho isomers (e.g., IC₅₀ of 32.1 μM for para-nitro vs. reduced potency for ortho-nitro) . This highlights the critical role of substituent positioning in molecular interactions.

- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance bioactivity by modulating electron density. For example, flufenamic acid (meta-CF₃) and N-(4-trifluoromethylphenyl)anthranilic acid (para-CF₃) show distinct CaCC blocking efficiencies due to spatial and electronic effects .

Key Research Findings

Structure-Activity Relationships (SAR) :

- Para-substituted derivatives consistently outperform meta/ortho isomers in ion channel blockade and enzyme inhibition .

- Cinnamoyl substitutions (e.g., Tranilast) introduce planar rigidity, enhancing binding to inflammatory targets .

Emerging Applications: Anthranilic acid scaffolds are being explored for anticancer agents, with pyridinyl esters showing nanomolar efficacy against tumor cells .

Biological Activity

N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid, a derivative of anthranilic acid, has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid features a sulfonamide group attached to an anthranilic acid backbone. This configuration is crucial for its biological activity, as modifications in the substituents can significantly influence its pharmacological effects.

Antimicrobial Activity

Research has demonstrated that anthranilic acid derivatives exhibit significant antimicrobial properties. For instance, a study indicated that sulfonamides derived from anthranilic acid showed antifungal activity against Candida albicans, achieving 25-50% inhibition at concentrations as low as 4 μg/mL .

Table 1: Antimicrobial Activity of Anthranilic Acid Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5 | C. albicans | 4 μg/mL |

| 6 | Staphylococcus aureus | 1-4 μg/mL |

| 7 | Enterococcus species | 1-4 μg/mL |

Anticancer Activity

N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid has also been investigated for its anticancer properties. Studies have shown that derivatives can act as methionine aminopeptidase-2 (MetAP-2) inhibitors, which are promising targets for cancer therapy. The cytotoxic effects were evaluated using various cancer cell lines, with IC50 values indicating potent activity:

Table 2: Cytotoxicity of Anthranilic Acid Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 5 | MOLT-3 | 15.71 |

| 6 | HeLa | >60 |

| 7 | SKOV-3 | <10 |

The compound with a nitro group at the para position (Compound 5) exhibited the highest cytotoxicity against MOLT-3 cells compared to other derivatives .

Antioxidant Activity

Antioxidant properties were also assessed through superoxide dismutase (SOD) and radical scavenging assays. Some derivatives demonstrated SOD activity, although the antioxidant capacity varied significantly among compounds. For example, compounds with electron-withdrawing groups showed enhanced SOD activity due to their asymmetric charge distribution .

Table 3: Antioxidant Activity of Anthranilic Acid Derivatives

| Compound | SOD Activity (%) at 300 μg/mL |

|---|---|

| 5 | 15.7 |

| 6 | 6.1 |

| 7 | Inactive |

Case Studies and Research Findings

Several case studies highlight the potential applications of N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid in therapeutic settings:

- Antimicrobial Effectiveness : A study demonstrated that certain derivatives effectively inhibited biofilm formation in clinical strains of Staphylococcus aureus, suggesting potential use in treating infections associated with biofilms .

- Cytotoxic Mechanisms : Research indicated that these compounds induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression, providing insight into their mechanism of action .

- Structure-Activity Relationships : Investigations into the structure-activity relationships revealed that specific substituents significantly influence both antimicrobial and anticancer activities, guiding future drug design efforts .

Q & A

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer : Use IC₅₀ determinations in ion channel inhibition (e.g., Ca²⁺-activated Cl⁻ channels in Xenopus oocytes) or antiproliferative assays (NCI-60 cell lines). For instance, nitro-substituted derivatives show IC₅₀ values of 6.0–32.1 μM, with para-substitution enhancing activity .

Advanced Research Questions

Q. How do substituent electronic effects influence biological efficacy in anthranilic acid derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position enhance ion channel blockade (IC₅₀: 6.0 μM for 4-NO₂ vs. 32.1 μM for 3-NO₂) . Fluorine substituents exhibit lower potency (IC₅₀: 6.0–35.4 μM), suggesting steric hindrance impacts binding . Computational modeling (e.g., DFT) can predict charge distribution and steric clashes .

Q. What mechanisms explain by-product formation during Fischer indolisation?

- Methodological Answer : Competing pathways include hydrolysis of α-ketoacyl intermediates to anthranilic acid (26–35% yield in aqueous H₂SO₄) or cyclization to 3,1-benzoxazin-4-ones. Solvent polarity (acetic acid vs. acetonitrile) and acid catalysts (Bi(NO₃)₃·5H₂O) favor indolisation over hydrolysis .

Q. How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer : Validate assay conditions (e.g., buffer pH, cell line heterogeneity) and confirm compound stability via HPLC. For example, N-(4-fluorophenyl)anthranilic acid shows IC₅₀ variability (6.0–35.4 μM) due to aggregation in aqueous media . Use orthogonal assays (e.g., patch-clamp for ion channels) to corroborate findings .

Q. What in vivo models are appropriate for evaluating anticancer activity?

- Methodological Answer : The NCI’s hollow fiber assay and xenograft models (e.g., HCT-116 colon cancer) assess tumor growth inhibition. Pyrene-derived anthranilic acids exhibit fluorescence quenching in Hg(II) complexes, enabling metal-ion tracking in vivo . Dose-response studies (1–100 mg/kg) in rodents monitor toxicity and efficacy .

Q. How does self-doping affect the conductivity of anthranilic acid copolymers?

- Methodological Answer : Copolymerizing anthranilic acid with aniline introduces -COOH groups that self-dope via protonation, achieving 20–30% doping levels. Conductivity (10⁻³–10⁻¹ S/cm) depends on the balance between self-doping and external HCl doping, analyzed via XPS and DSC .

Methodological Notes

- Synthesis Optimization : Prioritize Cu-catalyzed methods for regioselectivity or Fischer indolisation for indole-fused derivatives .

- Data Validation : Use COMPARE algorithm (NCI) to correlate bioactivity with known drug mechanisms .

- Contradiction Resolution : Replicate assays in triplicate with blinded controls to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.